Cas no 202199-08-4 (N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride)

N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride structure
202199-08-4 structure
Product Name:N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride
Numero CAS:202199-08-4
MF:C16H19N
MW:225.328764200211
CID:909302
PubChem ID:2759811
Update Time:2025-06-08

N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Methylbenzyl)-1-phenylethanamine
    • N-(4-Methylbenzyl)-1-phenyl-1-ethanaminehydrochloride
    • Benzenemethanamine, alpha-methyl-N-[(4-methylphenyl)methyl]-
    • 1-phenyl-N-(p-tolylmethyl)ethanamine
    • N-(4-methylbenzyl)-N-(1-phenylethyl)amine
    • 202199-08-4
    • BBL023146
    • AKOS000223229
    • Oprea1_204925
    • AN-329/15537079
    • VS-07339
    • AKOS017269213
    • (4-METHYLBENZYL)(1-PHENYLETHYL)AMINE
    • CIA19908
    • N-(4-methylbenzyl)-1-phenylethan-1-amine
    • (4-Methylbenzyl)(1-phenylethyl)amine x1hcl
    • STK121444
    • CHEMBL1616989
    • N-[(4-methylphenyl)methyl]-1-phenylethanamine
    • [(4-METHYLPHENYL)METHYL](1-PHENYLETHYL)AMINE
    • N-(4-Methylbenzyl)-1-phenylethanamine Hydrochloride
    • MDL: MFCD01475089
    • Inchi: 1S/C16H19N/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16/h3-11,14,17H,12H2,1-2H3
    • Chiave InChI: UDQILIFIYSJMCU-UHFFFAOYSA-N
    • Sorrisi: N(CC1C=CC(C)=CC=1)C(C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 225.15187
  • Massa monoisotopica: 225.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1
  • Punto di ebollizione: 327.8°C at 760 mmHg
  • Punto di infiammabilità: 147.9°C
  • Indice di rifrazione: 1.564
  • PSA: 12.03

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